Home > Products > Screening Compounds P80352 > N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide -

N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide

Catalog Number: EVT-5152664
CAS Number:
Molecular Formula: C16H18ClN3O2
Molecular Weight: 319.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • 5-HT Receptor Ligands: Several papers explore the synthesis and biological evaluation of compounds targeting 5-HT receptors, particularly for anxiety and mood disorders [, , ]. These compounds often incorporate piperazine moieties, suggesting a potential application of "N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide" in this field.
  • CCR5 Antagonists for HIV-1 Inhibition: Compounds containing piperazine and piperidine rings are investigated as CCR5 antagonists to inhibit HIV-1 entry [, ]. The structural similarities suggest potential anti-HIV activity of "N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide."
  • Anticancer Agents: Several studies focus on synthesizing and evaluating novel compounds, including those with piperazine moieties, for their anticancer activity against various cell lines [, ]. This highlights a potential application of "N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide" as an anticancer agent.
  • Antimicrobial Agents: Many of the mentioned compounds, including those with thiadiazole, azetidinone, and pyrazoline rings, are evaluated for antimicrobial activities [, , ]. This suggests the potential of "N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide" for antimicrobial applications.
  • Anti-tubercular Agents: Research focuses on synthesizing and assessing novel compounds, especially azetidinone derivatives, for anti-tubercular activity [, ]. The presence of a furamide group in "N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide" further suggests potential application in this area.
  • Neuroprotective Agents: Studies demonstrate the neuroprotective effects of certain compounds, such as BN 80933, which shares structural similarities with "N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide" []. This raises the possibility of the latter possessing neuroprotective properties.
  • Molecular Docking Studies: Computational methods like molecular docking are widely employed to understand the binding interactions and potential mechanisms of action of the investigated compounds [, , ]. These studies can be valuable for predicting potential applications and guiding further research on "N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide".

6-(4-Methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline derivatives

  • Compound Description: This series of compounds share the 4-methyl-1-piperazinyl substituent with the target compound and are investigated as potential 5-HT receptor ligands []. They are synthesized through two pathways, both utilizing a key intermediate, 3-carboxy-4-phenyl-2(1H)-quinolinone.

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: DU 125530 is a selective and silent 5-HT(1A) receptor antagonist under clinical development for anxiety and mood disorders []. It displays high occupancy of 5-HT(1A) receptors in the human brain with minimal acute side effects.
  • Compound Description: These compounds, synthesized from 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide, exhibit antimicrobial activity and were subjected to docking studies [].

1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090)

  • Compound Description: GSK163090 is a potent, selective, and orally active pan-antagonist for 5-HT1A, 5-HT1B, and 5-HT1D receptors, exhibiting potential as a fast-onset antidepressant/anxiolytic [].

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

  • Compound Description: Itraconazole, an antifungal agent, contains a piperazine ring within a complex molecular structure, similar to the target compound []. The crystal structure analysis reveals a similarity between its dichlorophenylethoxytriazole moiety and related antifungal agents like miconazole, econazole, and ketaconazole.

1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634)

  • Compound Description: Sch-350634 acts as a potent CCR5 antagonist, demonstrating significant inhibitory effects on HIV-1 entry and replication in PBMCs []. Notably, it exhibits excellent oral bioavailability in various preclinical models.

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

  • Compound Description: This compound, synthesized in its optically active forms, (S)-(+)-1 and (R)-(-)-1, demonstrates antihypertensive effects in spontaneously hypertensive rats and inhibits [3H]nimodipine binding to rat cardiac membrane homogenate []. The (4S)-(+)-enantiomer was identified as the active form.

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives (6a–j)

  • Compound Description: This series of azetidinone derivatives, synthesized via ultrasound-assisted Staudinger reaction, exhibited promising anti-tubercular activity against Mycobacterium tuberculosis (MTB) with low cytotoxicity []. Molecular docking studies identified derivatives 6a and 6e as the most active against the mycobacterial InhA enzyme.

2-(4-(3-methyl-phenyl)-1-piperazinyl)ethyl quinoline (Centhaquin)

  • Compound Description: Centhaquin is a centrally acting hypotensive compound []. Studies in various animal models suggest its hypotensive effects are not primarily due to cardiac contractility depression.

3-Phenyl-2-piperazinyl-5H-1-benzazepines

  • Compound Description: This class of compounds was synthesized and evaluated for neuroleptic activity []. Derivatives with 4-chloro or 4-fluoro substituents on the 3-phenyl group displayed notable activity. Compound 23 (2-(4-methyl-1-piperazinyl)-3-(4-fluorophenyl)-5H-1-benzazepine dihydrochloride) demonstrated comparable or greater potency to chlorpromazine in various tests but was weaker in causing catalepsy or ptosis. Some compounds with 7-chloro or 7-bromo substituents showed potent anticonvulsant activity.

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulphonamide derivatives

  • Compound Description: This series of compounds, synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)aniline, exhibit good to moderate antimicrobial activity [].
  • Compound Description: PK 11195, labeled with carbon-11 ([11C]MPCI), is a radioligand used for positron emission tomography (PET) imaging of peripheral benzodiazepine receptors in the heart, kidney, and brain []. It is synthesized with high specific activity for use in PET studies.
  • Compound Description: This study investigated the synthesis and characterization of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes with a Schiff base ligand derived from 1-(2-hydroxy-5-methyl-3-nitro phenyl) ethanone and 4-chloro (-3-trifluro methyl) aniline []. The electrochemical behavior of these complexes was analyzed using cyclic voltammetry, revealing a one-electron quasi-reversible reduction wave in the cathodic region for the mononuclear complexes.
  • Compound Description: These β-lactam derivatives, incorporating a 2-bromo-pyridyl moiety, were synthesized and evaluated for their antimycobacterial activities []. Compound 6e exhibited potent activity against M. tuberculosis H37RV strain at a concentration of 12.5 µg/mL.

4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801)

  • Compound Description: TG100801 is a prodrug designed for topical administration in the treatment of age-related macular degeneration (AMD) []. It is converted into the active compound, 4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (5), which inhibits both VEGFr2 and Src family kinases (Src and YES), thus targeting both vascular leak and angiogenesis associated with AMD.
  • Compound Description: This study reports the synthesis and characterization of six-coordinate octahedral chromium(III) chelates with Schiff bases derived from 4-acetyl-3-methyl-1-(3′-chlorophenyl)-2-pyrazolin-5-one and various aromatic amines [].

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933)

  • Compound Description: BN 80933, a combined neuronal nitric oxide synthase (nNOS) inhibitor and antioxidant, demonstrates neuroprotective effects in a transient focal cerebral ischemia model in mice []. It reduces infarct volume, improves neurological scores, decreases blood-brain barrier disruption, and reduces brain edema and neutrophil infiltration.

N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM)

  • Compound Description: [3H]GMOM is a radioligand that selectively binds to the ion-channel site of N-methyl-D-aspartate (NMDA) receptors []. It exhibits high selectivity for NMDA receptors compared to other targets and demonstrates complex binding kinetics, suggesting potential for PET imaging studies targeting NMDA receptors.

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: Sch-417690/Sch-D is a potent and selective CCR5 antagonist currently undergoing clinical trials []. Its development stemmed from optimizing lead compounds for improved receptor selectivity, potency, and oral bioavailability.

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, hydrochloride (SSR126768A)

  • Compound Description: SSR126768A acts as a potent, selective, and orally active oxytocin receptor antagonist with potential application as a tocolytic agent for preterm labor management []. It displays nanomolar affinity for OT receptors and inhibits OT-induced uterine contractions in various models.

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas

  • Compound Description: This series of compounds, incorporating a urea linker and various substituents, was synthesized to target anticancer activity []. Some derivatives displayed significant cytotoxicity against human neuroblastoma (SK N SH) and human colon carcinoma (COLO 205) cell lines.

3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline

  • Compound Description: This compound, synthesized from vanillin through a multi-step reaction sequence, showed potential anti-tubercular activity in docking studies with a good docking score with target proteins 4ASE and 1RJB [].
  • Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent [].

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5 []. Unlike other known PAMs, it interacts with a novel allosteric site on these receptors.
  • Compound Description: This compound's crystal structure reveals a planar benzimidazolyl group and phenyl ring with a dihedral angle of 83.8° between them []. The benzimidazolyl plane is nearly perpendicular to the linking chain, likely due to steric hindrance from a hydrogen atom.

18F-(E)-N-(3-iodoprop-2-enyl)-2β-carbofluoroethoxy-3β-(4′-methyl-phenyl) nortropane (18F-FE-PE2I)

  • Compound Description: 18F-FE-PE2I serves as a radioligand for imaging the dopamine transporter (DAT) using PET []. It demonstrates suitability for quantifying DAT in the striatum and substantia nigra, particularly in the context of Parkinson's disease.

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, Lapatinib)

  • Compound Description: Lapatinib, a tyrosine kinase inhibitor, is used alongside capecitabine for treating advanced or metastatic breast cancers overexpressing HER2 []. It acts as a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), influencing its disposition and potential drug interactions.

4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides

  • Compound Description: This series of compounds displayed promising antioxidant, antitumor, and antimicrobial activities []. The study highlighted the structure-activity relationships, indicating that electron-donating substituents enhanced radical scavenging, while electron-withdrawing groups improved cytotoxic and antimicrobial properties.

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) and its derivatives

  • Compound Description: Edaravone is a free radical scavenger. The study investigated the transient absorption spectra and reaction rate constants of edaravone and four of its analogues with hydroxyl radicals and azide radicals []. Results highlighted the significant role of the phenyl group in edaravone's reactivity with hydroxyl radicals.
  • Compound Description: This study focused on synthesizing and characterizing novel ruthenium(II) complexes with Schiff bases derived from sulpha drugs and 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one []. These complexes, with an octahedral structure, were formed through the interaction of potassium pentachloroaquaruthenate(III) with the respective Schiff bases in an aqueous ethanol solution.
  • Compound Description: This study synthesized and characterized Mn(II), Ni(II), Co(II), and Cu(II) complexes of 4-acetyl and 4-benzoyl pyrazolone phenylhydrazones, exploring their potential antibacterial and antioxidant activities []. The complexes showed biological activity compared to standard drugs, emphasizing the potential of these metal complexes in medicinal applications.

N-(phenyl)-2,2-dichloroacetamides

  • Compound Description: This study investigated the effect of phenyl ring substitution on the crystal structures of N-(phenyl)-2,2-dichloroacetamides []. The crystal structures of four derivatives (X = H, 2-Cl, 4-Cl, and 4-CH3) were determined, revealing that chlorine substitution influences the crystal system compared to methyl substitution.

N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide-[14C-carboxy]

  • Compound Description: This radiolabeled compound, a CCK-A antagonist, was synthesized using a six-step sequence starting from thiophene-2-carbonitrile-[cyano-14C] [].
  • Compound Description: This study investigated the synthesis and characterization of seven new oxovanadium(IV) complexes using Schiff bases derived from 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one and various aromatic amines [].

Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate–N,N-dimethylformamide (1/1)

  • Compound Description: This compound's crystal structure showcases intermolecular C—H⋯O interactions resulting in centrosymmetric head-to-head dimers []. Additionally, pairs of C—H⋯O and O—H⋯O hydrogen bonds contribute to the formation of centrosymmetric head-to-head dimers.

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl) methylene)-1H-1, 2, 3-triazole-4-carbohydrazide

  • Compound Description: This study investigated the molecular structure and properties of the title compound using DFT calculations and Hirshfeld surface analysis []. The findings provided insights into the compound's intermolecular interactions and electronic properties.

3-Methyl-1-phenyl-4-[(phenyl)(2-phenylhydrazin-1-yl)methylidene]-1H-pyrazol-5(4H)-one

  • Compound Description: This compound, a heterocyclic phenylhydrazone Schiff base with a pyrazole moiety, exhibits various intermolecular interactions in its crystal structure, including N—H⋯π and π–π stacking involving the phenyl ring of the phenylhydrazinyl group [].

N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide

  • Compound Description: This compound forms a three-dimensional network in its crystal structure through C—H—O hydrogen bonds [].

2‐[6‐chloro‐2‐(4‐iodophenyl)imidazo[1,2‐a]pyridin‐3‐yl]‐N‐ethyl‐N‐[11C]methyl‐acetamide ([11C]CLINME)

  • Compound Description: [11C]CLINME is a radioligand designed for imaging peripheral benzodiazepine receptors using PET [].

Properties

Product Name

N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide

IUPAC Name

N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

InChI

InChI=1S/C16H18ClN3O2/c1-19-7-9-20(10-8-19)15-12(17)4-2-5-13(15)18-16(21)14-6-3-11-22-14/h2-6,11H,7-10H2,1H3,(H,18,21)

InChI Key

FHLDVCOJXVNKKA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CO3

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.